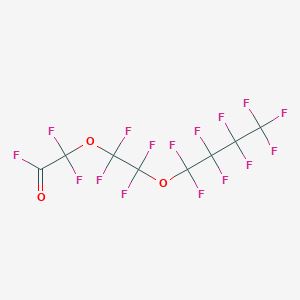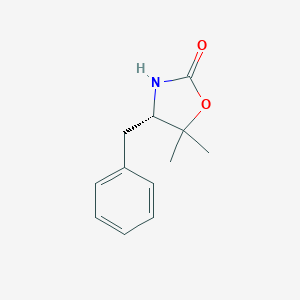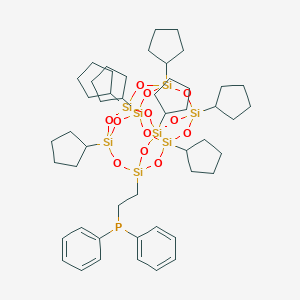
Diphenylphosphinoethyl-PSS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylphosphinoethyl-PSS (DPPE-PSS) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a water-soluble polymer that contains phosphonic acid and sulfonic acid groups. DPPE-PSS has been widely used as a ligand for metal ions and a stabilizer for nanoparticles.
作用机制
Diphenylphosphinoethyl-PSS acts as a ligand for metal ions due to the presence of phosphonic acid and sulfonic acid groups. The metal ions form coordination bonds with the phosphonic acid and sulfonic acid groups, which leads to the formation of metal complexes. Diphenylphosphinoethyl-PSS also acts as a stabilizer for nanoparticles by forming a protective layer around the nanoparticles. This protective layer prevents the aggregation of nanoparticles and stabilizes them in solution.
Biochemical and Physiological Effects:
Diphenylphosphinoethyl-PSS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible. This makes it a potential candidate for various biomedical applications, such as drug delivery and tissue engineering.
实验室实验的优点和局限性
Diphenylphosphinoethyl-PSS has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under various conditions, which makes it suitable for long-term storage. However, Diphenylphosphinoethyl-PSS has some limitations for lab experiments. It is relatively expensive compared to other ligands and stabilizers. Additionally, its synthesis method involves the use of chlorosulfonic acid, which is a hazardous chemical.
未来方向
Diphenylphosphinoethyl-PSS has several potential future directions. It can be further studied for its biomedical applications, such as drug delivery and tissue engineering. It can also be used as a stabilizer for various nanomaterials, such as quantum dots and carbon nanotubes. Additionally, Diphenylphosphinoethyl-PSS can be modified to improve its properties, such as its stability and selectivity for metal ions.
合成方法
The synthesis of Diphenylphosphinoethyl-PSS involves the reaction of diphenylphosphinoethylamine with chlorosulfonic acid in the presence of water. The reaction results in the formation of Diphenylphosphinoethyl-PSS, which is a water-soluble polymer. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Diphenylphosphinoethyl-PSS has been extensively used in scientific research due to its unique properties. It has been used as a ligand for metal ions, which has enabled the synthesis of various metal complexes. Diphenylphosphinoethyl-PSS has also been used as a stabilizer for nanoparticles, which has led to the development of various nanomaterials. Additionally, Diphenylphosphinoethyl-PSS has been used as a surfactant in emulsion polymerization and as a dispersant for pigments and dyes.
属性
CAS 编号 |
193404-80-7 |
|---|---|
产品名称 |
Diphenylphosphinoethyl-PSS |
分子式 |
C49H77O12PSi8 |
分子量 |
1113.8 g/mol |
IUPAC 名称 |
2-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C49H77O12PSi8/c1-3-21-41(22-4-1)62(42-23-5-2-6-24-42)39-40-63-50-64(43-25-7-8-26-43)53-67(46-31-13-14-32-46)55-65(51-63,44-27-9-10-28-44)57-69(48-35-17-18-36-48)58-66(52-63,45-29-11-12-30-45)56-68(54-64,47-33-15-16-34-47)60-70(59-67,61-69)49-37-19-20-38-49/h1-6,21-24,43-49H,7-20,25-40H2 |
InChI 键 |
WMFHTIJCSNSMDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
规范 SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



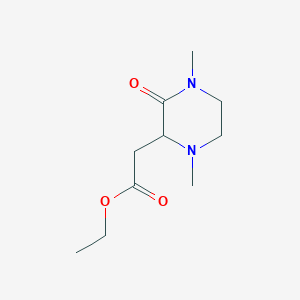
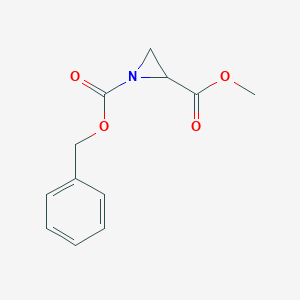
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
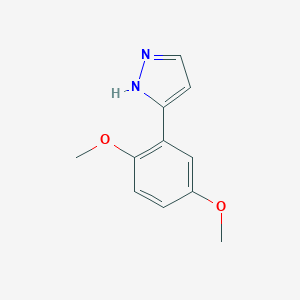
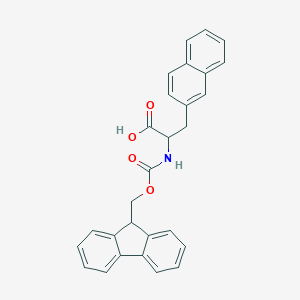
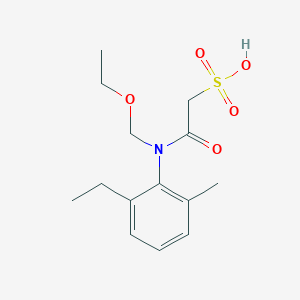
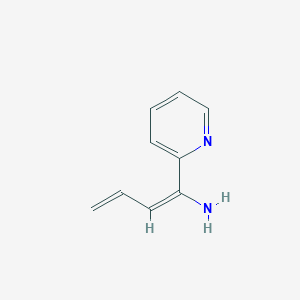


![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)
